![molecular formula C9H9NO2 B14735048 [(Isocyanatomethoxy)methyl]benzene CAS No. 19810-32-3](/img/structure/B14735048.png)
[(Isocyanatomethoxy)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyloxymethyl isocyanate is an organic compound characterized by the presence of an isocyanate group (-N=C=O) attached to a benzyloxymethyl moiety. This compound is part of the broader class of isocyanates, which are known for their high reactivity and versatility in various chemical processes. Isocyanates are widely used in the production of polyurethanes, coatings, adhesives, and elastomers .
Preparation Methods
The synthesis of N-benzyloxymethyl isocyanate typically involves the reaction of an amine with phosgene. due to the hazardous nature of phosgene, alternative methods have been developed. One such method involves the use of non-phosgene routes, such as the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea, followed by the thermal decomposition of the resulting carbamate . Another approach includes the oxidation of isonitriles to isocyanates using dimethyl sulfoxide (DMSO) as the oxidant .
Chemical Reactions Analysis
N-benzyloxymethyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to an amine and carbon dioxide.
Alcohol Reaction: Reacts with alcohols to form carbamates (urethanes), catalyzed by tertiary amines or metal salts.
Amine Reaction: Reacts with primary and secondary amines to form substituted ureas.
Polymerization: Can polymerize to form dimers and trimers.
Common reagents used in these reactions include water, alcohols, and amines, with catalysts such as tertiary amines, tin, iron, and mercury salts. The major products formed include carbamates, substituted ureas, and polymers.
Scientific Research Applications
N-benzyloxymethyl isocyanate has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyloxymethyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-N=C=O) is electrophilic and reacts readily with nucleophiles such as water, alcohols, and amines. This reactivity is due to the linear structure of the N=C=O linkage, which facilitates nucleophilic attack . The resulting products, such as carbamates and ureas, are formed through addition-elimination mechanisms .
Comparison with Similar Compounds
N-benzyloxymethyl isocyanate can be compared with other isocyanates such as:
Methyl isocyanate: Known for its use in the production of pesticides and its role in the Bhopal disaster.
Phenyl isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.
Hexamethylene diisocyanate: Commonly used in the production of polyurethanes.
What sets N-benzyloxymethyl isocyanate apart is its unique benzyloxymethyl group, which can impart different reactivity and properties compared to other isocyanates.
Properties
CAS No. |
19810-32-3 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
isocyanatomethoxymethylbenzene |
InChI |
InChI=1S/C9H9NO2/c11-7-10-8-12-6-9-4-2-1-3-5-9/h1-5H,6,8H2 |
InChI Key |
FZJUACHCNQLZNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)
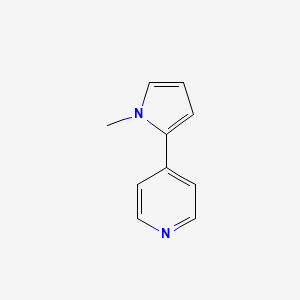

![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14734988.png)
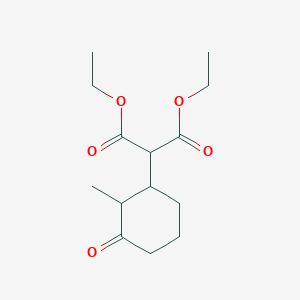
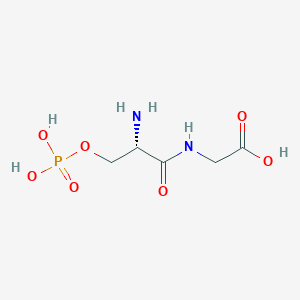
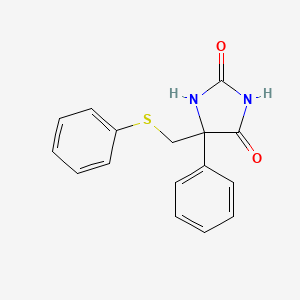
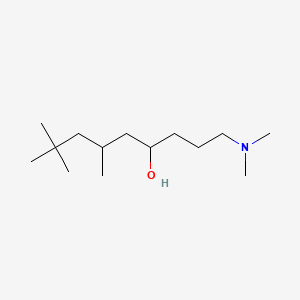

![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14735040.png)
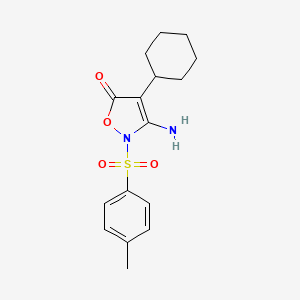
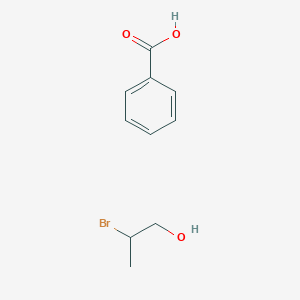
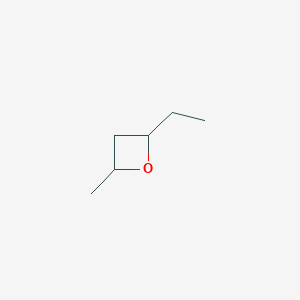
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate](/img/structure/B14735069.png)
